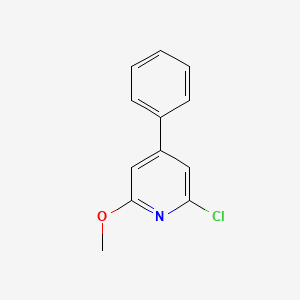
(R)-3-amino-2-((benzyloxy)methyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-amino-2-((benzyloxy)methyl)propan-1-ol is a chiral amino alcohol with a benzyl ether group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ®-glycidol and benzylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The amino group can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst, LiAlH4, or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Formation of ®-3-amino-2-((benzyloxy)methyl)propanal.
Reduction: Formation of ®-3-amino-2-((benzyloxy)methyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Chiral Building Block: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Ligand Synthesis: Employed in the preparation of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to natural substrates.
Bioconjugation: Utilized in bioconjugation techniques for labeling and tracking biomolecules.
Medicine
Drug Development: Investigated as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Prodrug Design: Modified to create prodrugs that improve the bioavailability and efficacy of active pharmaceutical ingredients.
Industry
Material Science: Incorporated into the design of novel materials with specific optical or mechanical properties.
Catalysis: Used in the development of catalysts for industrial chemical processes.
作用机制
The mechanism by which ®-3-amino-2-((benzyloxy)methyl)propan-1-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing molecular recognition and binding affinity.
相似化合物的比较
Similar Compounds
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
3-amino-1-propanol: Lacks the benzyl ether group, resulting in different reactivity and applications.
2-amino-1-phenylethanol: Contains a phenyl group instead of a benzyl ether, leading to variations in chemical behavior and uses.
Uniqueness
®-3-amino-2-((benzyloxy)methyl)propan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C11H17NO2/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m1/s1 |
InChI 键 |
DBNCGOLNYFODOM-LLVKDONJSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC[C@H](CN)CO |
规范 SMILES |
C1=CC=C(C=C1)COCC(CN)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-Bromo-5-fluorobenzo[d]thiazol-6-ol](/img/structure/B12962302.png)
